An In-depth Technical Guide to the Chemical Properties and Structure of D-Fructose-1,1-d2
An In-depth Technical Guide to the Chemical Properties and Structure of D-Fructose-1,1-d2
Disclaimer: The compound "D-Fructose-d2-1" is not a standard chemical name. This guide assumes the user is referring to D-Fructose-1,1-d2 , a deuterated isotopologue of D-Fructose with two deuterium atoms at the C1 position. The information presented herein is a combination of data for D-Fructose and predicted properties for its deuterated analog based on established principles of isotope effects.
Introduction
D-Fructose, a simple ketonic monosaccharide, is a key carbohydrate in cellular metabolism. Its deuterated isotopologues, such as D-Fructose-1,1-d2, are invaluable tools for researchers in metabolic studies, drug development, and analytical chemistry. The substitution of hydrogen with deuterium at a specific position allows for the tracing of metabolic pathways and the elucidation of reaction mechanisms without significantly altering the molecule's biochemical behavior. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for D-Fructose-1,1-d2, aimed at researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The introduction of two deuterium atoms at the C1 position of D-Fructose results in a slight increase in its molecular weight. Most other physical and chemical properties are expected to be very similar to those of the non-deuterated compound.
| Property | Value (D-Fructose) | Predicted Value (D-Fructose-1,1-d2) | Reference |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₀D₂O₆ | N/A |
| Molecular Weight | 180.16 g/mol | 182.17 g/mol | [1] |
| Appearance | White crystalline solid | White crystalline solid | [1][2] |
| Melting Point | 103-105 °C (decomposition) | Similar to D-Fructose | [1] |
| Solubility | Highly soluble in water | Highly soluble in water | [2] |
| Optical Rotation [α]D | -92° (in water) | Similar to D-Fructose | N/A |
Chemical Structure
Like its non-deuterated counterpart, D-Fructose-1,1-d2 exists in solution as an equilibrium mixture of several tautomers: an open-chain keto form and cyclic furanose and pyranose forms. The deuterium atoms are located on the C1 carbon.
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Open-Chain Structure: In its linear form, D-Fructose-1,1-d2 is a ketohexose with the ketone group at the C2 position. The C1 carbon is a -CD₂OH group.
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Cyclic Structures: In aqueous solution, the open-chain form cyclizes to form five-membered (furanose) and six-membered (pyranose) rings. The most common forms are β-D-fructopyranose, β-D-fructofuranose, and α-D-fructofuranose. The deuterated hydroxymethyl group (-CD₂OH) is attached to the anomeric carbon (C2) in the furanose forms and to the C2 carbon in the pyranose forms.
Experimental Protocols
Synthesis of D-Fructose-1,1-d2
A plausible synthetic route for D-Fructose-1,1-d2 involves the reduction of a suitable precursor, such as a D-fructose derivative with an aldehyde or ester group at the C1 position, using a deuterated reducing agent. A common method for introducing deuterium is through catalytic deuteration or reduction with a deuteride-donating reagent.
Example Protocol: Reduction of a D-fructose-1-carboxylic acid ester
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Protection of Hydroxyl Groups: Protect the hydroxyl groups of D-fructose, except for the primary hydroxyl at C1, using a suitable protecting group strategy.
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Oxidation to Carboxylic Acid: Oxidize the primary hydroxyl group at C1 to a carboxylic acid.
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Esterification: Convert the carboxylic acid to its corresponding ester (e.g., methyl ester).
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Reduction with a Deuterated Reagent: Reduce the ester to the deuterated primary alcohol using a strong deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).
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Deprotection: Remove the protecting groups to yield D-Fructose-1,1-d2.
This is a generalized protocol, and specific reaction conditions would need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure and isotopic labeling of D-Fructose-1,1-d2.
Methodology:
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Sample Preparation: Dissolve a small amount of D-Fructose-1,1-d2 in deuterium oxide (D₂O).
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Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
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Spectral Analysis: The ¹H NMR spectrum of D-Fructose-1,1-d2 in D₂O will be similar to that of D-Fructose, with the key difference being the absence of signals corresponding to the C1 protons. The complex multiplet patterns for the other protons (H3, H4, H5, and H6) will remain, reflecting the mixture of tautomers in solution. The absence of the C1 proton signals confirms the successful deuteration at this position.[3]
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and confirm the level of deuterium incorporation.
Methodology:
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Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is typically used to minimize fragmentation and observe the molecular ion.
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Mass Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of D-Fructose-1,1-d2. For example, in positive ion mode ESI-MS, one would expect to see an [M+Na]⁺ adduct at m/z 205.18.
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Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern. The fragmentation of deuterated fructose will be similar to that of unlabeled fructose, but fragments containing the C1 position will show a mass shift of +2 Da.[4][5]
Metabolic Pathway
D-Fructose-1,1-d2 is expected to follow the same metabolic pathway as D-Fructose, known as fructolysis, which primarily occurs in the liver.[6][7] The deuterium label at the C1 position can be used to trace the fate of this carbon through the pathway.
Fructolysis Pathway
The diagram below illustrates the key steps in the hepatic metabolism of fructose.
Caption: The metabolic pathway of D-Fructose-1,1-d2 in the liver.
Workflow for Tracing Deuterium in Fructolysis
The following diagram illustrates a logical workflow for a metabolic study using D-Fructose-1,1-d2.
Caption: A generalized workflow for a stable isotope tracing experiment.
Applications in Drug Development and Research
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Metabolic Flux Analysis: D-Fructose-1,1-d2 can be used to quantify the flux through fructolysis and its contribution to glycolysis, gluconeogenesis, and lipogenesis. This is particularly relevant for studying metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and diabetes.[8]
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Target Engagement and Pharmacodynamics: In the development of drugs targeting enzymes in the fructose metabolic pathway, D-Fructose-1,1-d2 can be used as a substrate to measure enzyme activity in vivo and assess the efficacy of the drug.
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Elucidation of Reaction Mechanisms: The kinetic isotope effect observed with deuterated substrates can provide insights into the rate-limiting steps of enzymatic reactions.
Conclusion
D-Fructose-1,1-d2 is a valuable research tool for scientists and drug development professionals. Its chemical properties and structure are nearly identical to its natural counterpart, allowing it to be a reliable tracer in biological systems. The experimental protocols outlined in this guide provide a framework for its synthesis, characterization, and application in metabolic research. The ability to track the fate of the deuterated carbon atoms offers a powerful method for understanding the complexities of fructose metabolism and its role in health and disease.
References
- 1. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fructose - Wikipedia [en.wikipedia.org]
- 3. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of mannose and fructose in human plasma using deuterium labelling and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. Fructolysis - Wikipedia [en.wikipedia.org]
- 8. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
